(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline
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Overview
Description
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline typically involves the condensation of 6-bromo-4-phenylquinazoline-2-amine with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent at room temperature, and the product is obtained after filtration and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinazoline derivatives with different oxidation states.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine: Similar structure with a chlorine atom instead of bromine and a pyridine ring instead of quinazoline.
Hydrazine clubbed 1,3-thiazoles: Compounds with hydrazine and thiazole moieties, known for their biological activities.
Uniqueness
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline is unique due to its specific combination of bromine, fluorine, and hydrazinyl groups on a quinazoline scaffold
Properties
IUPAC Name |
6-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4/c22-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)26-21(25-19)27-24-13-15-8-4-5-9-18(15)23/h1-13H,(H,25,26,27)/b24-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPPWSRHZPSNU-ZMOGYAJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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